{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride
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Overview
Description
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride is a coordination compound that features an iron(II) center coordinated to a bis(imino)pyridine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride typically involves the reaction of iron(II) chloride with the ligand 2,6-bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine. The ligand itself is synthesized through the condensation of 2,6-diacetylpyridine with 2,5-dimethylaniline in the presence of an acid catalyst. The resulting ligand is then reacted with iron(II) chloride in a suitable solvent, such as dichloromethane, under an inert atmosphere to yield the desired iron(II) complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride undergoes various types of chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: Ligand exchange reactions can occur, where the bis(imino)pyridine ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents like acetonitrile or tetrahydrofuran.
Major Products Formed
Oxidation: The major product is the iron(III) complex.
Reduction: The major product is the iron(II) complex.
Substitution: The major products are the new iron(II) complexes with the substituted ligands.
Scientific Research Applications
Chemistry
In chemistry, {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride is used as a catalyst in the polymerization of olefins, such as ethylene and propylene. The compound’s ability to facilitate the formation of high molecular weight polymers with controlled properties makes it valuable in the production of plastics and other polymeric materials .
Biology and Medicine
While its applications in biology and medicine are less explored, the compound’s coordination chemistry could potentially be leveraged for designing metal-based drugs or imaging agents. The iron center and the ligand framework could be modified to interact with biological targets or to enhance the compound’s bioavailability and stability.
Industry
In the industrial sector, the compound’s catalytic properties are harnessed for the production of polyethylene and polypropylene. These polymers are essential materials in various industries, including packaging, automotive, and construction .
Mechanism of Action
The mechanism by which {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride exerts its catalytic effects involves the coordination of the olefin to the iron center, followed by insertion into the metal-alkyl bond. This process is repeated, leading to the growth of the polymer chain. The bis(imino)pyridine ligand stabilizes the iron center and facilitates the coordination and insertion steps, enhancing the overall catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
- {2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- {2,6-Bis[1-(N-2,4-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride
- {2,6-Bis[1-(N-2,3-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride
Uniqueness
The uniqueness of {2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride lies in the specific positioning of the methyl groups on the phenyl rings, which can influence the electronic and steric properties of the ligand. This, in turn, affects the catalytic activity and selectivity of the iron center. Compared to similar compounds with different methyl group positions, this compound may exhibit distinct reactivity patterns and catalytic behaviors .
Properties
IUPAC Name |
dichloroiron;N-(2,5-dimethylphenyl)-1-[6-[N-(2,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.2ClH.Fe/c1-16-10-12-18(3)24(14-16)26-20(5)22-8-7-9-23(28-22)21(6)27-25-15-17(2)11-13-19(25)4;;;/h7-15H,1-6H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGKEAKKXRBDW-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC(=C3)C)C)C.Cl[Fe]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2FeN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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